Pterocarpol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Documented Compounds from Pterocarpus Species

The table below summarizes the isolated compounds for which NMR data is available in the recent literature. The data is presented with full assignment of chemical shifts (δ) for proton (¹H) and carbon (¹³C) nuclei [1].

| Compound Name | Class | ¹H NMR (δ) | ¹³C NMR (δ) | Source Species |

|---|---|---|---|---|

| Described Dehydropterocarpan [1] | Pterocarpan | Detailed data for positions 1-11b, 6-O-CH₃, 3-O-CH₃ [1] | Full assignment for carbon positions [1] | Pterocarpus santalinus |

| Compound 2 [1] | Isoflavonoid/Coumarin | Data for positions 1-10, 3-O-CH₃ [1] | Corresponding carbon data [1] | Pterocarpus santalinus |

| Compound 3 [1] | Isoflavonoid/Coumarin | Data for positions 1-10, 9-O-CH₃, 3-O-CH₃ [1] | Corresponding carbon data [1] | Pterocarpus santalinus |

| Compound 4 [1] | Isoflavonoid/Coumarin | Data for positions 1-10, 6-O-CH₃, 3-O-CH₃, -O-CH₂-O- [1] | Corresponding carbon data [1] | Pterocarpus santalinus |

| Compound 5 [1] | Isoflavonoid/Coumarin | Data for positions 1-10, 6-O-CH₃, 3-O-CH₃ [1] | Corresponding carbon data [1] | Pterocarpus santalinus |

| Compound 6 [1] | Pterocarpene | Data for positions 1-10a, 11a, 11b, 3-O-CH₃ [1] | Corresponding carbon data [1] | Pterocarpus santalinus |

| Compound 9 [1] | Aurone | Data for positions 2-5 [1] | Data for positions 2-5 [1] | Pterocarpus santalinus |

| Tropolone (Compound 1) [2] | Tropolone | 7.42 (1H, d, J=12.8 Hz, H-6), 7.08 (1H, d, J=12.8 Hz, H-7), 7.07 (1H, s, H-3) [2] | 163.0 (C-2), 152.4 (C-4), 143.2 (C-6), 139.9 (C-5), 133.2 (C-7), 114.9 (C-3) [2] | Pterocarpus santalinus |

| Acorane Sesquiterpene (Compound 3) [2] | Sesquiterpene | 4.71 (1H, dd, J=11.2, 4.4 Hz, H-1), 2.46 (1H, m, H-6), 1.06 (3H, s, H-13), 0.94 (3H, s, H-14), 0.92 (3H, d, J=6.4 Hz, H-15) [2] | 71.6 (C-1), 58.9 (C-7), 53.3 (C-5), 47.6 (C-4), 41.7 (C-3), 40.5 (C-8), 38.4 (C-10), 37.8 (C-9), 34.3 (C-11), 31.3 (C-2), 30.5 (C-6), 23.9 (C-12), 22.6 (C-13), 21.3 (C-14), 16.9 (C-15) [2] | Pterocarpus santalinus |

| Friedelan-3-one (Compound 1) [3] | Triterpene | Information available [3] | Information available [3] | Pterocarpus angolensis |

| Lup-20(29)-en-3-ol (Lupeol, Compound 4) [3] | Triterpene | Information available [3] | Information available [3] | Pterocarpus angolensis |

Experimental Workflow for Compound Isolation & Characterization

The following diagram illustrates the general methodology used in these studies to obtain pure compounds and their structural data, including NMR spectroscopy [1] [2].

Guidance for Locating Specific NMR Data

Since "Pterocarpol" was not found, here are suggestions to help you locate the required information:

- Verify the Nomenclature: Double-check the exact and standardized chemical name. The compound might be known under a different systematic name or be a common misnomer for another molecule.

- Explore Specialized Databases: Search dedicated chemical databases such as SciFinder or Reaxys, which often contain a more comprehensive collection of spectral data than general web searches.

- Broaden Your Search: Consider searching for structural analogs or core scaffolds (like pterocarpans or specific triterpenes) from Pterocarpus species. The experimental protocols and data for related compounds provided above can serve as a useful reference for your work [1] [3] [2].

References

Technical Guide for Metabolite Isolation & Identification

The following workflow synthesizes the general techniques used in recent studies for isolating and identifying compounds from Pterocarpus marsupium and Pterocarpus santalinus [1] [2] [3]. You can adapt this proven approach for targeting Pterocarpol.

Diagram of a general workflow for the isolation and identification of bioactive metabolites from Pterocarpus species.

Detailed Experimental Protocols

Here are the specific methodologies from the research for key stages of the process.

Plant Material and Extraction

- Source: Heartwood of Pterocarpus marsupium is collected, authenticated, air-dried in the shade, and ground into a fine powder [1] [4].

- Extraction Procedure: One study used 13.0 g of dry powder extracted with 130 mL of a hydro-methanolic solution (Methanol:Water, 2:1 ratio) with constant stirring for three days [1]. Another protocol for a "lead-like enhanced" extract involved defatting 1 kg of dried powder with n-hexane, followed by sequential extraction with dichloromethane (DCM) and methanol (MeOH). The DCM and MeOH extracts were then combined and dried [5] [3].

Advanced Separation and Dereplication

- Separation: High-Performance Counter-Current Chromatography (HPCCC) was used to separate a complex heartwood extract into 11 distinct fractions [3].

- Dereplication: Multi-informative Molecular Networking is a powerful modern technique for identifying potential active compounds before isolation. It combines LC-MS/MS data with bioactivity results from different fractions to create a network map that visualizes structurally related molecules and highlights those correlated with biological activity [3].

Structural Elucidation Techniques

The following spectroscopic methods are consistently used for determining the structure of isolated novel compounds [1]:

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, ¹³C-DEPT135, and ¹H–¹H COSY are used to determine carbon-hydrogen frameworks and atomic connectivity.

- Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides exact molecular mass and formula.

- FT-IR Spectroscopy: Helps identify functional groups.

Analytical Methods for Quantification

For precise quantification of known compounds in extracts, advanced LC-MS methods are employed. The table below summarizes a validated protocol for simultaneous quantification of multiple metabolites.

| Parameter | Specification |

|---|---|

| Analytical Technique | UPLC-ESI-QqQLIT-MS/MS [2] [6] |

| Ionization Mode | Positive (ESI+) and/or Negative (ESI-) [2] |

| Operation Mode | Multiple Reaction Monitoring (MRM) [2] |

| Quantified Metabolites | 2,6-dihydroxyphenyl glucopyranoside, pterosupol, vijyoside, marsuposide, pteroside, pterocarposide, epicatechin, vanillic acid, quercetin, formononetin, naringenin [2] [6] |

| Separation Column | C18 column (e.g., ACQUITY UPLC BEH C18 1.7 μm, 2.1 × 100 mm) [7] |

How to Propose a Protocol for this compound

Since this compound was not directly covered, here is a strategy to target it based on the available information:

- Leverage Existing Data: this compound is known to be a constituent of Pterocarpus marsupium [8]. You can use the general extraction and isolation workflow above as a starting point.

- Refine the Screening: During the fractionation stage, use analytical techniques like TLC or LC-MS to screen for fractions containing this compound. This requires a known standard or published spectral data for this compound as a reference.

- Apply the Core Techniques: The structural elucidation methods (NMR, HRMS, FT-IR) described are universal and would be directly applicable for confirming the identity of isolated this compound.

References

- 1. Novel metabolites from Pterocarpus marsupium: Structural ... [sciencedirect.com]

- 2. Identification and quantification of secondary metabolites ... [sciencedirect.com]

- 3. Discovery of anti-SARS-CoV-2 secondary metabolites from ... [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of molecular pathways affected by treatment ... [sciencedirect.com]

- 5. Pterocarpus santalinus Selectively Inhibits a Subset of Pro ... [pmc.ncbi.nlm.nih.gov]

- 6. Identification and quantification of secondary metabolites ... [scholars.uthscsa.edu]

- 7. In Silico Analysis of PTP1B Inhibitors and TLC-MS ... [pmc.ncbi.nlm.nih.gov]

- 8. Pterocarpus - an overview | ScienceDirect Topics [sciencedirect.com]

Pterocarpol natural sources in Pterocarpus species

Pterocarpol in Pterocarpus Species

| Pterocarpus Species | Plant Part | Key Findings on this compound | Extraction & Analysis Methods | Citation |

|---|---|---|---|---|

| Pterocarpus macrocarpus | Heartwood | Isolated from dichloromethane (DCM) extract; showed insect antifeedant activity against Spodoptera litura and Reticulitermes speratus. | Extraction: DCM. Isolation: Guided by bioassay (insect antifeedant activity). Identification: Not specified in abstract. | [1] |

| Pterocarpus marsupium | Heartwood | Identified as a constituent; detailed quantitative data not provided in the available abstract. | Extraction: Aqueous. Isolation & Identification: Structure established using spectroscopic data. | [2] [3] |

Experimental Protocol for Isolation and Identification

The following workflow generalizes the experimental process for isolating and identifying this compound from Pterocarpus species, based on methodologies in the search results.

Experimental workflow for this compound isolation

- Plant Material Preparation: The heartwood of the tree is collected, dried, and ground into a fine powder to increase the surface area for efficient extraction [1] [2].

- Solvent Extraction: The powdered plant material undergoes extraction, typically using an organic solvent. Research indicates the use of dichloromethane (DCM) for initial extraction, which effectively dissolves medium-polarity compounds like sesquiterpenes [1].

- Extract Concentration: The solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract [1].

- Chromatographic Fractionation: The crude extract is fractionated using techniques like column chromatography (e.g., silica gel) with a gradient of solvents (e.g., n-hexane to ethyl acetate) to separate constituents based on polarity [1] [4].

- Bioassay-Guided Isolation: For identifying bioactive compounds like insect antifeedants, fractions are tested for activity. The isolation process is guided by these bioassays, leading researchers to the active this compound-containing fractions [1].

- Structural Elucidation: The final step involves determining the chemical structure of the purified compound. This is achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the carbon and hydrogen framework of the molecule [2] [1].

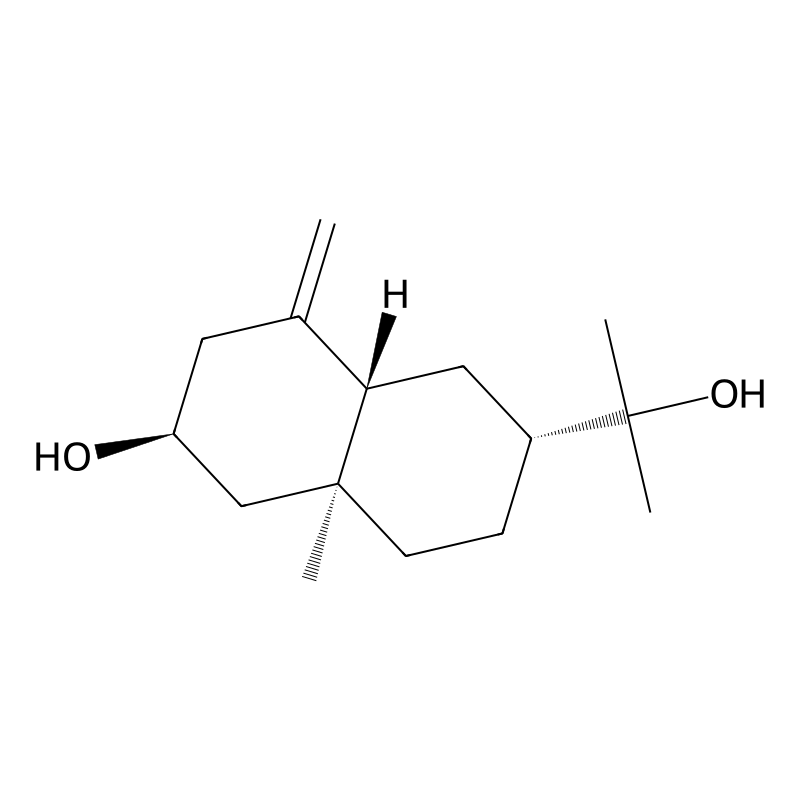

Research Context and Biological Activity

- Chemical Class and Role: this compound is a sesquiterpene alcohol. In Pterocarpus macrocarpus, this compound and related pterocarpans are considered major constituents that act as chemical defense factors against insects, explaining the tree's natural resistance to termites [1].

- Research Focus: Much of the pharmacological research on Pterocarpus species focuses on flavonoids and other polyphenols for conditions like diabetes [5] [3]. This compound is primarily noted for its ecological role in plant defense.

The available data on this compound is primarily qualitative. For quantitative analysis, you would need to consult the full-text research articles for detailed experimental data such as yields and specific NMR spectral assignments.

References

- 1. Insect antifeedants, pterocarpans and this compound, in ... [pubmed.ncbi.nlm.nih.gov]

- 2. Constituents of Pterocarpus marsupium: an ayurvedic ... [pubmed.ncbi.nlm.nih.gov]

- 3. Pterocarpus marsupium - an overview [sciencedirect.com]

- 4. BIOLOGICAL AND PHYTOCHEMICAL INVESTIGATIONS ... [pmc.ncbi.nlm.nih.gov]

- 5. Genus Pterocarpus: A review of ethnopharmacology ... [sciencedirect.com]

Pterocarpol phytochemical characterization

Documented Basic Information

The table below summarizes the core information available for pterocarpol from the search results.

| Attribute | Available Data |

|---|---|

| Chemical Identity | A novel C-glucoside identified as 1-(2',6'-dihydroxyphenyl)-β-d-glucopyranoside [1]. |

| Plant Source | Heartwood of Pterocarpus marsupium (common names: Vijayasara, Bijasar) [1]. |

| Related Compounds | Co-occurs with other polyphenols (marsupin, pterosupin, epicatechin, pterostilbene) and flavonoids (pteroside, liquiritigenin) [1]. |

Proposed Research Workflow for Characterization

For researchers aiming to characterize this compound, the general workflow used for related compounds in Pterocarpus marsupium provides a methodological blueprint. The following diagram outlines the key stages from plant material to structure validation.

General workflow for the isolation and characterization of phytochemicals from P. marsupium, based on established methodologies [2] [1].

Detailed Experimental Protocols

Based on protocols used for isolating other compounds from the same plant, here are specific methodologies you can adapt for this compound:

Plant Material Preparation

Extraction and Isolation

- Maceration Extraction: Macerate dry powdered heartwood (e.g., 13.0 g) in a hydro-methanolic solvent system (e.g., methanol:water in a 2:1 ratio) at room temperature with constant stirring (1000–2000 rpm) for an extended period (e.g., 3 days) [2].

- Soxhlet Extraction: Alternatively, use a Soxhlet apparatus with solvents like ethanol, acetone, or isopropyl alcohol (IPA) at temperatures between 55-85°C for 12-24 hours [4].

- Fractionation: Fractionate the crude extract using techniques like column chromatography. Further purify fractions containing the target compound through sequential purification methods [2].

Structural Elucidation

- Spectroscopic Analysis: Use a combination of techniques for definitive structural characterization [2]:

- NMR Spectroscopy: 1H NMR, 13C NMR, 13C-DEPT135, and 1H–1H COSY for determining carbon framework and proton linkages.

- Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for determining exact molecular mass and formula.

- FT-IR Spectroscopy: For identifying functional groups.

- Spectroscopic Analysis: Use a combination of techniques for definitive structural characterization [2]:

Biological Activity Assessment

- In Vitro Cytotoxicity: Evaluate using assays like the MTT assay on relevant cell lines (e.g., A549 lung cancer cells). Treat cells with the compound at varying concentrations (e.g., 5-200 μg/mL) for 24 hours and plot dose-response curves [2].

- Molecular Docking: Perform in silico studies against key protein targets (e.g., enzymes involved in diabetes or cancer) to predict binding affinity and potential mechanism of action [2].

- Enzyme Inhibition Assays: Test for inhibition of enzymes like α-amylase and α-glucosidase to investigate potential antidiabetic activity [1].

Interpretation and Future Directions

The scarcity of data on this compound suggests it is either a minor constituent or an under-studied compound. Future research should prioritize its isolation and direct biological screening. Its potential mechanism may be related to the documented antidiabetic and anti-inflammatory properties of Pterocarpus marsupium extracts, which include β-cell regeneration, PPAR-γ activation, and anti-oxidant effects [1].

References

- 1. Pterocarpus marsupium - an overview [sciencedirect.com]

- 2. Novel metabolites from Pterocarpus marsupium: Structural ... [sciencedirect.com]

- 3. Identification of molecular pathways affected by treatment ... [sciencedirect.com]

- 4. Phytochemical screening and study of antioxidant ... [pmc.ncbi.nlm.nih.gov]

Analytical Protocols for Pterocarpus Species

The following methodologies are established for the chemical analysis of Pterocarpus heartwood, from which Pterocarpol is isolated.

| Method | Application/Principle | Key Experimental Steps |

|---|

| GC-MS Analysis [1] [2] | Chemotaxonomic discrimination; separates and identifies volatile compounds from wood extractives. | 1. Extraction: Heartwood powder is sequentially extracted with solvents (e.g., n-hexane, dichloromethane, methanol). 2. Analysis: Extract is analyzed by GC-MS; compounds identified via mass spectra matching to libraries (e.g., NIST). 3. Data Treatment: Multivariate analysis (e.g., OPLS-DA) to identify critical marker compounds. | | Three-Step IR Identification [3] [4] | Rapid, holistic analysis of wood/bracelets; identifies functional groups and amplifies subtle spectral differences. | 1. FTIR: Standard spectrum to identify major functional groups (O-H, C=O, aromatic C-C). 2. SDIR: Second-derivative processing of FTIR to resolve overlapping peaks. 3. 2DIR: Two-dimensional correlation spectroscopy with thermal perturbation to reveal interactions between functional groups. |

The experimental workflow for the combined GC-MS and IR approaches, as detailed in the research, can be summarized as follows:

Key Chemical Constituents Identified

GC-MS analyses of Pterocarpus santalinus and related species have identified several volatile compounds. The table below lists some that were detected, illustrating the chemical profile of the source material [1].

| Compound Name | Classification | Retention Time (min) | Relative Content in P. santalinus (EW Extract) |

|---|---|---|---|

| Spathulenol | Alcohol | 17.58 | 46.89% |

| beta-Eudesmol | Alcohol | 15.12 | 6.12% |

| alpha-Bisabolol | Alcohol | 15.43 | 3.51% |

| 2-Naphthalenemethanol, ... | Alcohol | 14.87 | 3.37% |

| 6-Isopropenyl-4,8a-dimethyl-... | Alcohol | 15.78 | 4.16% |

| Pterostilbene | Stilbenoid | 23.65 | Identified as a key marker |

How to Proceed with this compound-Specific Analysis

Since the search results lack spectral data for the isolated this compound, here is a practical path forward:

- Consult Specialized Databases: Search for "this compound IR spectrum" and "this compound mass spectrum" in commercial spectral databases such as SciFinderⁿ, Reaxys, or NIST Chemistry WebBook.

- Leverage Structural Analogs: The identified compounds like sesquiterpenes (e.g., Spathulenol) share alcohol functional groups with this compound. The IR protocols [3] confirm that O-H stretches (around 3399 cm⁻¹), aromatic skeletal vibrations (around 1513-1594 cm⁻¹), and C-O stretches are key diagnostic regions you can expect to see in this compound's spectrum.

- Design Your Experiment: Use the GC-MS protocol [1] [2] as a validated method. You would need to analyze a pure standard of this compound to obtain its specific retention time and mass fragmentation pattern.

References

- 1. A GC-MS Protocol for Separating Endangered and Non ... [pmc.ncbi.nlm.nih.gov]

- 2. A GC-MS Protocol for Separating Endangered and Non- ... [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Identification for the Pterocarpus Bracelet by Three- ... [pmc.ncbi.nlm.nih.gov]

- 4. Three-step identification of infrared spectra of similar tree ... [sciencedirect.com]

LC-MS analysis of Pterocarpol in plant extracts

Introduction to Pterocarpus Analysis

Pterocarpus species, such as Pterocarpus marsupium (also known as Indian Kino or Vijaysar), are valued in traditional medicine, particularly for managing type 2 diabetes [1] [2]. The heartwood of this tree contains a complex mixture of bioactive compounds, including flavonoids (e.g., epicatechin) and stilbenes (e.g., pterostilbene), which are responsible for its therapeutic properties [1] [2]. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating, identifying, and quantifying these compounds in complex plant matrices. This protocol outlines a method for analyzing the metabolite profile of Pterocarpus marsupium heartwood extract, which can serve as a foundation for method development.

Detailed Experimental Protocol

Materials and Reagents

- Plant Material: Heartwood of Pterocarpus marsupium.

- Solvents: Methanol, HPLC-grade water, acetonitrile, and other solvents (e.g., ethanol, ethyl acetate, chloroform, n-hexane) for extraction [3] [2].

- Standards: (Optional) Reference compounds such as epicatechin and pterostilbene for method validation [3] [1].

- Equipment: Soxhlet apparatus, rotary evaporator, ultrasonic bath, centrifuge, analytical balance, and vial shaker.

Sample Preparation and Extraction

The following workflow details the steps for preparing the Pterocarpus extract for LC-MS analysis.

Key Notes on Extraction:

- Soxhlet Extraction: This method is recommended for its efficiency [2]. Alternative methods like hot maceration are also used [1].

- Solvent Choice: Methanol is a common and effective solvent for extracting phenolic compounds and triterpenoid saponins from Pterocarpus [2]. Other solvents like water, ethanol, or ethyl acetate can be used to target different compound classes, as the fluorescence properties of the extract vary with the solvent [3].

- Sample Clean-up: For complex samples or to reduce matrix effects, further clean-up using solid-phase extraction (SPE) may be necessary [4].

LC-MS Instrumental Analysis

The tables below summarize typical LC and MS conditions used for the analysis of plant metabolites. These parameters should be optimized for your specific instrument and analytical goals.

Table 1: Typical Liquid Chromatography (LC) Conditions

| Parameter | Specification | Notes & Rationale |

|---|---|---|

| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm) [2] | Other C18 columns with sub-2-µm particles are suitable. |

| Column Temp. | Ambient or controlled (e.g., 40°C) | - |

| Mobile Phase A | Aqueous phase (e.g., Water + 0.1% Formic Acid) [3] | Acid modifiers improve peak shape for acidic analytes. |

| Mobile Phase B | Organic phase (e.g., Acetonitrile) [3] | - |

| Gradient Elution | Varies (e.g., 5-95% B over 15-20 min) | Essential for separating complex mixtures. |

| Flow Rate | 0.2 - 0.4 mL/min | Common for UPLC systems. |

| Injection Volume | 1-5 µL | Depends on detection sensitivity and column capacity. |

Table 2: Typical Mass Spectrometry (MS) Conditions

| Parameter | Specification/Suggestion | Notes & Rationale |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) | Both positive and negative modes should be tested. |

| Mass Analyzer | Quadrupole-Time of Flight (Q-TOF) or Tandem Quadrupole | Q-TOF is ideal for untargeted profiling; tandem quadrupole for targeted, quantitative work. |

| Scan Mode | Full Scan (MS¹) for profiling; MS/MS for fragmentation | MS/MS provides structural information. |

| Capillary Voltage | 2.5 - 3.0 kV (positive mode) | Instrument-dependent; requires optimization. |

| Source Temp. | 100 - 150°C | - |

| Desolvation Temp. | 300 - 500°C | - |

| Cone Gas Flow | 50 - 150 L/hr | - |

| Desolvation Gas | 600 - 1000 L/hr | - |

| Collision Energy | Ramped (e.g., 10-40 eV) for MS/MS | Optimized based on the compound of interest. |

Expected Results and Data Interpretation

- Chromatographic Separation: A typical UPLC-MS chromatogram will show multiple peaks corresponding to the various metabolites in the extract. Key compounds to look for include epicatechin and pterostilbene, which have known antidiabetic activity [1] [2].

- Mass Spectrometry Data: Identification is based on retention time (if using a standard) and mass spectral data.

- Epicatechin: [M-H]⁻ ion at m/z 289.

- Pterostilbene: [M-H]⁻ ion at m/z 239 or [M+H]⁺ at m/z 241.

- TLC-MS-Bioautography: A powerful complementary technique that can link biological activity (e.g., antioxidant or enzyme inhibition) to specific compounds on a TLC plate, which are then characterized by MS [2].

Critical Considerations for Method Development

- Compound Stability: Some fluorescent molecules in Pterocarpus extracts are unstable in highly acidic or alkaline conditions. The pH of the mobile phase and sample should be controlled to prevent degradation [3].

- Matrix Effects: Co-extracted matrix components can suppress or enhance ionization in the MS source. Use of internal standards and thorough sample clean-up (e.g., SPE) are crucial for accurate quantification [4].

- Chemical Derivatization: If targeting triterpenoids or other compounds with poor UV absorption or low ionization efficiency, consider chemical derivatization. This involves adding a functional group to the analyte to enhance its detectability by UV, fluorescence (FLD), or MS [4].

- Method Validation: For quantitative analysis, the method must be validated for parameters including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

This protocol provides a robust starting point for the LC-MS analysis of bioactive compounds in Pterocarpus marsupium extracts. The described methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are adaptable for quality control, metabolomic studies, and bioactivity-guided fractionation in drug discovery. Future work should focus on isolating and fully characterizing the specific compound "Pterocarpol" to develop a more targeted analytical method.

References

- 1. Extraction, isolation, structural analysis, PPAR-γ binding ... [sciencedirect.com]

- 2. In Silico Analysis of PTP1B Inhibitors and TLC-MS ... [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence Properties of Pterocarpus Wood Extract [mdpi.com]

- 4. Chemical derivatization strategies for enhancing the HPLC ... [pmc.ncbi.nlm.nih.gov]

Soxhlet extraction protocol for Pterocarpol isolation

Phytochemical Background of Pterocarpus Species

The genus Pterocarpus is a rich source of diverse secondary metabolites. The table below summarizes key compounds recently isolated from Pterocarpus angolensis, which illustrates the types of molecules you might target [1].

| Compound Name | Class of Compound | Plant Source | Reported Bioactivity |

|---|---|---|---|

| Friedelan-3-one (1) | Triterpene | P. angolensis Stem Bark | Cytotoxicity testing showed low or no toxicity to breast cancer cell lines [1]. |

| (3β)-lup-20(29)-en-3-ol (4) | Triterpene | P. angolensis Stem Bark | Showed moderate toxicity to non-cancerous mammary epithelial cells (IC₅₀ 36.60 μM) [1]. |

| (3β)-3-acetoxyolean-12-en-28-oic acid (7) | Triterpene | P. angolensis Stem Bark | More toxic to hormone-responsive breast cancer cells (MCF-7) than other cell lines [1]. |

| (±)-4-O-Methylangolensin (6) | Deoxybenzoin | P. angolensis Stem Bark | Isolated and identified; specific bioactivity not detailed in the provided results [1]. |

| Tetradecyl (E)-ferulate (8) | Alkyl hydrocinnamate | P. angolensis Stem Bark | Isolated and identified; specific bioactivity not detailed in the provided results [1]. |

Other Pterocarpus species, such as P. marsupium and P. santalinus, are also valuable sources of phytochemicals. The heartwood of P. marsupium is known for flavonoids like epicatechin, which has shown promising antidiabetic properties through PTP1B inhibition [2], while P. santalinus wood contains highly fluorescent compounds like coumarins [3].

Soxhlet Extraction Protocol for Pterocarpus

The following workflow and detailed protocol are compiled from methods used for related Pterocarpus species [4] [2]. You can adapt this for P. angolensis or other species rich in triterpenes.

Detailed Protocol

Plant Material Preparation

- Collection and Drying: Collect stem bark or heartwood from a authenticated Pterocarpus source. Rinse with distilled water and dry in the shade for 4-5 days [2].

- Milling: Grind the dried plant material into a fine powder using a mechanical blender. A particle size of around 210 μm has been suggested as an effective balance for extraction [4].

Soxhlet Extraction

- Apparatus Setup: Weigh 50 g of dried powder and place it in a cellulose or filter paper thimble within the Soxhlet apparatus [2].

- Solvent and Extraction: Add 500 mL of methanol to the round-bottom flask [2]. Methanol is a common and effective solvent for extracting a wide range of phytochemicals, including triterpenes and flavonoids from Pterocarpus species [4] [2].

- Process Parameters: Heat the apparatus to maintain a cycle where the solvent siphons approximately every 15-20 minutes. The total extraction time can be 6 hours at a temperature of 50°C [2]. Some protocols suggest that incorporating a mild vacuum can improve efficiency and minimize thermal degradation [4].

Post-Extraction Processing

- Concentration: After extraction, allow the solution to cool and filter it. Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain the dry crude extract [2].

- Fractionation: The crude extract can be further fractionated based on polarity using solvents like hexane, dichloromethane (DCM), and ethyl acetate [1]. This helps in pre-separating compound classes before advanced isolation.

- Isolation and Identification: The final isolation of pure compounds is typically achieved through techniques like column chromatography. Structural elucidation is performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) [1].

Key Experimental Considerations

To increase your chances of successfully isolating your target compound, keep these factors in mind:

- Solvent Selection: Methanol is a high-polarity solvent excellent for extracting a broad spectrum of compounds. If you are targeting less polar triterpenes, using dichloromethane (DCM) or a DCM/Methanol mixture might be more effective, as evidenced by the isolation of several triterpenes from P. angolensis [1].

- Influence of Geography: The specific profile of secondary metabolites can vary with geographical location and climate. The number and type of compounds isolated from wild versus cultivated P. angolensis samples can differ [1].

- Analytical Techniques: Always use analytical thin-layer chromatography (TLC) during the process to monitor the presence of your desired compounds and guide the fractionation steps [2].

How to Proceed Without a Direct Reference

Since a defined protocol for "Pterocarpol" is not available, here is a strategic path forward:

- Verify the Compound Identity: Confirm the exact chemical structure and IUPAC name of "this compound." It is possible that one of the triterpenes listed in the table above (such as Compound 1, 2, or 3) may be known under this common name.

- Focus on Triterpene Isolation: Given that many isolated compounds from Pterocarpus are triterpenes, the general protocol provided, using DCM or methanol, is a solid starting point.

- Consult Broader Literature: You may need to search for isolation protocols of specific triterpenes from woody plants or the Fabaceae family to find more tailored techniques.

References

- 1. Phytochemicals from Pterocarpus angolensis DC and Their ... [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Analysis of PTP1B Inhibitors and TLC-MS ... [pmc.ncbi.nlm.nih.gov]

- 3. Highly-fluorescent extracts from Pterocarpus wood for Fe 3 ... [sciencedirect.com]

- 4. Methanol Mediated Extraction Of Phytoconstituents From ... [africanjournalofbiomedicalresearch.com]

Column chromatography purification of Pterocarpol

Documented Isolation Workflows for Reference

While a direct protocol for Pterocarpol is unavailable, the following summarized workflows from recent studies on related compounds can guide experimental design.

Table 1: Documented Isolation Workflows from Pterocarpus Species

| Study Focus & Source Plant | Plant Part Used | Key Isolation Steps | Target Compound(s) | Citation |

|---|

| Bioactive Flavonoids & Isoflavonoids (P. santalinus) [1] | Heartwood | 1. Extraction & Fractionation: Sequential solvent partitioning of crude extract with Toluene (PSTF) and Ethyl Acetate (PSEAF). 2. Chromatography: Further purification of fractions via subfractionation and column chromatography. 3. Characterization: Structural elucidation using Mass, IR, 1D & 2D NMR. | An undescribed dehydropterocarpan and eleven known compounds. | [1] | | Flavonoid Glycosides (P. santalinus) [2] | Leaves | 1. Extraction: Ultrasonication-assisted extraction with methanol. 2. Partitioning: Liquid-liquid partitioning to obtain a polar butanol fraction (NBF). 3. Chromatography: Sequential use of Normal-Phase and Reverse-Phase Chromatography. 4. Characterization: NMR and UHPLC-ESI-MSn for structural confirmation. | Isorhamnetin-3-O-β-d-(2-O-α-L-rhamnopyranosyl) glucopyranoside, etc. | [2] | | Pterostilbene (P. marsupium) [3] | Heartwood | 1. Extraction: Optimized Ultrasound-Assisted Extraction (UAE) with ethanol. 2. Analysis: Identification and quantification using HPLC. | Pterostilbene | [3] |

Proposed General Protocol for Terpenoid Isolation

Based on the common principles in the retrieved studies, here is a generalized protocol for isolating terpenoids like this compound. You will need to optimize conditions such as the solvent system and chromatography stationary phases.

Sample Preparation and Extraction

- Plant Material: Use dried and finely powdered heartwood or leaves of Pterocarpus species [1] [2].

- Extraction: Employ Soxhlet extraction or Ultrasonication-Assisted Extraction (UAE). For UAE, optimized parameters may include a biomass-to-solvent ratio of 1:10 to 1:15 (w/v) with ethanol or methanol, sonication for 10-30 minutes, and a temperature of around 40-50°C [2] [3].

Fractionation and Chromatography

- Liquid-Liquid Partitioning: Concentrate the crude extract and partition it between water and organic solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compound classes [1] [2].

- Column Chromatography:

- Primary Purification: Subject the active fraction (e.g., ethyl acetate or butanol fraction) to normal-phase column chromatography using silica gel. Elute with a gradient of solvents like n-hexane, ethyl acetate, and methanol [1] [2].

- Secondary Purification: Pool fractions enriched with the target compound (as identified by TLC) and further purify using reverse-phase C18 silica or Sephadex LH-20 chromatography [2].

Analysis and Characterization

- Purity Check: Analyze the purified compound using analytical TLC or HPLC to confirm purity [3] [4].

- Structural Elucidation: Identify the compound using a combination of techniques [1] [2]:

- Spectroscopy: 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

- Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) or LC-MS.

- Comparison: Compare spectral data with published literature.

Key Optimization Strategies from Recent Research

Table 2: Experimental Parameters for Extraction & Analysis

| Parameter | Recommended Conditions | Application & Rationale | Citation |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Solvent: Ethanol; Solid-liquid ratio: ~10:1-15:1 (v/w); Time: 10-30 min; Temperature: 40-50°C. | A sustainable, efficient method that reduces solvent use and time by disrupting cell walls. | [2] [3] |

| Response Surface Methodology (RSM) | Use a Box-Behnken Design (BBD) to optimize multiple variables (e.g., time, temperature, solvent ratio) simultaneously. | A statistical modeling approach to maximize extraction yield and efficiency, superior to the one-variable-at-a-time method. | [2] [3] |

| Chromatography & Detection | HPLC for Stilbenes: C18 column, isocratic elution (Water:ACN, 35:65 v/v), detection at 306 nm. TLC-MS-Bioautography: Links chemical profile directly to biological activity (e.g., antioxidant, enzyme inhibition). | Provides a precise method for quantifying specific compounds like Pterostilbene. A powerful technique for activity-guided fractionation to identify bioactive compounds. | [3] [4] |

Critical Research Gaps and Future Directions

The search results highlight several areas where further research is needed for the Pterocarpus genus:

- Compound-Specific Protocols: Detailed, step-by-step protocols for the isolation of specific terpenoids like this compound are not readily available and require development.

- Scalable Purification: Methods need to be developed and validated for scaling up from analytical to preparative and industrial scales.

- Advanced Techniques: Greater application of techniques like High-Speed Counter-Current Chromatography (HSCCC) and preparative HPLC could improve isolation efficiency.

- Standardization: There is a need for standardized methods to ensure the consistent quality and efficacy of plant extracts and isolated compounds [5].

References

- 1. Isolation, Characterization, In Vitro and In Silico Assessment of ... [pmc.ncbi.nlm.nih.gov]

- 2. Yogita - Dahat [sciencedirect.com]

- 3. Optimization of ultrasound assisted extraction using ... [japsonline.com]

- 4. In Silico Analysis of PTP1B Inhibitors and TLC-MS ... [pmc.ncbi.nlm.nih.gov]

- 5. Biotechnological Advances in Pharmacognosy and In Vitro ... [pmc.ncbi.nlm.nih.gov]

Analytical Techniques for Phytochemical Quantification

The quantification of bioactive compounds in Pterocarpus heartwood primarily relies on chromatographic techniques coupled with various detectors. The table below summarizes the key methods identified from the research.

| Technique | Core Principle | Application in Pterocarpus Analysis | Key Advantages |

|---|---|---|---|

| LC-MS (HPLC-ESI-QTOF-MS/MS & UPLC-ESI-QqQLIT-MS/MS) [1] | Separates compounds via liquid chromatography and identifies/quantifies them using mass spectrometry. | Used for identification, characterization, and quantitation of 27 compounds including flavonoids and phenolic acids in P. marsupium heartwood [1]. | High sensitivity and specificity; capable of identifying unknown compounds alongside quantifying known ones [1]. |

| TLC-MS-Bioautography [2] | Combines thin-layer chromatography separation with mass spectrometry and biological activity assessment. | Successfully identified free radical scavenging metabolites and α-amylase inhibitors in P. marsupium, such as vanillic acid [2]. | Powerful for directly linking specific compounds in a complex mixture to a biological activity. |

| HPLC with UV/Vis Detection [3] | Uses high-performance liquid chromatography with ultraviolet/visible spectrophotometric detection. | Developed HPLC fingerprints for P. santalinus with 11 common peaks; used UV/Vis for differentiation between species (major peaks at ~280 nm, ~320 nm) [3]. | Robust, widely available; ideal for routine quality control when standards are available. |

| GC-MS [4] | Separates volatile compounds by gas chromatography and identifies them with mass spectrometry. | Employed for metabolic profiling of the methanolic heartwood extract of P. marsupium to identify phytoconstituents [4]. | Excellent for volatile and thermally stable compounds. |

Generalized Protocol for Quantifying Pterocarpol in Heartwood

This protocol is synthesized from the methodologies used in the search results, particularly the LC-MS techniques described for P. marsupium [1] [4]. You will need to optimize parameters for this compound specifically.

Workflow Overview

The following diagram outlines the major stages of the quantification process.

Sample Preparation

- Material Collection & Authentication: Obtain authenticated Pterocarpus heartwood. A voucher specimen should be deposited for future reference (e.g., Voucher No. JH/BNPL/SA/2020/PM) [4] [2].

- Drying & Powdering: Rinse the heartwood with distilled water, dry in a hot-air oven at 40°C, and grind it into a fine powder [4].

- Extraction:

- Weigh 50 g of powdered heartwood [4] [2].

- Extract using a Soxhlet apparatus with 500 mL of methanol (or another suitable solvent) for 5-6 hours at 40-50°C [4] [2].

- Filter the extract and concentrate the filtrate to dryness using a rotary evaporator at 35-40°C under reduced pressure [1] [4].

- Calculate the percentage yield of the crude extract [4].

Instrumental Analysis & Quantification (LC-MS)

- Qualitative Profiling (HPLC-ESI-QTOF-MS/MS):

- Column: Reverse-phase C18 column [1] [2].

- Mobile Phase: A gradient of LC-MS grade water (A) and acetonitrile (B), both often modified with 0.1% formic acid to enhance ionization [1].

- MS Detection: Use ESI in positive ionization mode for initial profiling. The QTOF mass spectrometer provides high-resolution mass data for accurate identification of this compound based on its [M+H]+ ion and characteristic fragmentation pattern [1].

- Quantitative Analysis (UPLC-ESI-QqQLIT-MS/MS):

- Ionization Mode: Negative ionization mode may be used for certain phenolic compounds [1].

- Acquisition Mode: Use Multiple Reaction Monitoring (MRM). This involves selecting the specific precursor ion of this compound and a characteristic product ion from its MS/MS spectrum. This greatly enhances sensitivity and selectivity by filtering out background noise [1].

- Calibration: Prepare a calibration curve using a purified this compound standard of known high purity (e.g., ≥95%) [1]. The lack of a commercial standard is a major hurdle; one may need to be isolated first for accurate quantification.

Method Validation

For the quantitative method to be considered reliable, it must be validated according to ICH guidelines by assessing:

- Linearity: The correlation coefficient (R²) of the calibration curve.

- Precision: Both intra-day and inter-day repeatability.

- Accuracy: Through recovery studies (spiking known amounts of standard into the sample).

- Limit of Detection (LOD) and Quantification (LOQ): The lowest concentrations that can be detected and reliably quantified.

Key Considerations for Researchers

- Compound Availability: The primary challenge for quantifying a specific compound like this compound is the lack of a commercially available certified standard. Research may need to begin with the isolation and purification of the compound to create an in-house standard [1] [5].

- Extraction Efficiency: The choice of solvent (methanol, ethanol, etc.) and extraction technique (Soxhlet, maceration, sonication) can significantly impact the yield of the target compound and should be optimized [4].

- Matrix Effects: When using MS detection, the complex heartwood matrix can suppress or enhance the ionization of the target compound. The use of internal standards (e.g., deuterated analogs) is highly recommended to correct for this [1].

References

- 1. Identification and quantification of secondary metabolites ... [sciencedirect.com]

- 2. In Silico Analysis of PTP1B Inhibitors and TLC-MS ... [pmc.ncbi.nlm.nih.gov]

- 3. Chromatographic and spectrophotometric analysis of ... [link.springer.com]

- 4. Heartwood Extract of Pterocarpus marsupium Roxb. Offers ... [pmc.ncbi.nlm.nih.gov]

- 5. Isolation, Characterization, In Vitro and In Silico Assessment of ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Extraction and Bioactivity Application Notes for Pterocarpus Species

Introduction to Pterocarpus Species and Their Phytochemical Significance

The genus Pterocarpus (Family: Fabaceae) encompasses several medicinally significant species including Pterocarpus marsupium, Pterocarpus santalinus, and Pterocarpus indicus, which have been extensively utilized in traditional medicine systems such as Ayurveda. These species are rich sources of bioactive compounds such as stilbenes (particularly pterostilbene), flavonoids, and phenolic compounds, which demonstrate wide-ranging therapeutic potential including antidiabetic, antioxidant, and anticancer activities. The heartwood of these trees constitutes the primary medicinal component, containing signature compounds like pterostilbene, a dimethyl ether derivative of resveratrol with enhanced bioavailability and stability. [1] [2]

Increasing demand for these bioactive compounds, coupled with the endangered status of several Pterocarpus species due to overexploitation, has necessitated the development of optimized extraction methodologies to maximize compound yield while promoting sustainable utilization. Current research focuses not only on heartwood but also on leaves and other plant parts to reduce pressure on natural populations. The extraction and optimization protocols outlined in this document provide standardized methodologies for researchers and industry professionals to efficiently obtain these valuable phytochemicals while maintaining their bioactivity. [3] [1]

Plant Material Preparation and Extraction Fundamentals

Plant Material Collection and Processing

Proper collection and processing of plant material is fundamental to ensuring consistent extract quality and bioactivity. The following guidelines are recommended:

- Heartwood Collection: Mature heartwood (typically from trees aged 20-30 years) should be collected from authenticated sources, with voucher specimens deposited in recognized herbariums for reference. For example, one study collected P. santalinus heartwood from seized log woods maintained by concerned authorities. [1]

- Processing Protocol: The heartwood should be sliced, shade-dried at room temperature to preserve heat-labile compounds, and pulverized using mechanical grinders to achieve a consistent powder (80-120 mesh size) that optimizes surface area for extraction. [4] [5]

- Storage Conditions: Processed powder should be stored in airtight containers protected from light and moisture to prevent compound degradation prior to extraction. [5]

Fundamental Extraction Principles

The extraction of bioactive compounds from Pterocarpus species follows standard phytochemical principles with specific considerations:

- Solvent Selection: Different solvents yield extracts with varying phytochemical profiles. Water extracts are rich in polar compounds like flavonoids and demonstrate significant antioxidant activity, while ethanol and methanol effectively extract a broader range of mid-polarity compounds including stilbenes and flavonoids. Ethyl acetate and chloroform are suitable for less polar compounds. [6] [5]

- Solvent-to-Material Ratio: Optimization of this parameter is crucial for economic viability and extraction efficiency. Typical ratios range from 10:1 to 20:1 (solvent:biomass, v/w) depending on the specific extraction methodology employed. [2]

- Quality Assessment: Authentication of source material and chemical standardization of extracts through chromatographic fingerprinting is essential for reproducible research and product development. [7]

Extraction Optimization Strategies and Methodologies

Solvent Systems and Their Applications

Table: Solvent systems for specific bioactive compounds from Pterocarpus species

| Target Compound | Recommended Solvent | Extraction Efficiency | Applications |

|---|---|---|---|

| Pterostilbene | Ethanol (70-100%) | 2.14 mg/g under optimized UAE | Anticancer, antidiabetic, antioxidant [1] [2] |

| Flavonoids | Methanol, Ethanol, Ethyl Acetate | Varies with solvent polarity | Antioxidant, aldose reductase inhibition [3] [5] |

| Polar antioxidants | Water (aqueous extraction) | High for polyphenols | Antidiabetic, traditional preparations [5] [8] |

| Non-polar compounds | Petroleum ether, Ether | Selective for lipophilics | Fractionation, preliminary cleaning [4] |

Optimization of Extraction Parameters Using Response Surface Methodology

Recent studies have successfully employed Box-Behnken Response Surface Methodology (BBD-RSM) to optimize extraction parameters for maximizing yield and bioactivity of Pterocarpus extracts. This statistical approach allows researchers to evaluate multiple variables simultaneously while understanding their interaction effects. [3] [1]

Table: Optimized extraction parameters for Pterocarpus species using RSM

| Extraction Method | Plant Material | Optimized Parameters | Response | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | P. marsupium heartwood | Solvent-solid ratio: 10:1 v/w, Soaking time: 20 min, Sonication: 10 min | Pterostilbene yield: 2.14 mg/g | [2] |

| Ultrasonication-Assisted Extraction | P. santalinus heartwood | Temperature: 60°C, Sonication time: 40 min, Solvent-biomass ratio: 20:1 | Extractive yield: 17.5%, Pterostilbene content: Maximized | [1] |

| Ultrasonication-Assisted Extraction | P. santalinus leaves | Sonication time: 15 min, Temperature: 50°C, Biomass-solvent ratio: 1:20 g/ml | Flavonoid content: Maximized | [3] |

The implementation of RSM in extraction optimization follows a systematic approach:

- Preliminary Screening: Initial one-factor-at-a-time experiments determine approximate ranges for critical parameters to establish the experimental domain for RSM. [2]

- Experimental Design: A Box-Behnken Design with three levels (-1, 0, +1) for each factor generates a structured set of experimental conditions while minimizing the number of required runs. [1] [2]

- Model Validation: The fitted mathematical models are validated through additional experiments at the predicted optimal conditions, with close agreement between predicted and experimental values confirming model adequacy. [2]

Detailed Experimental Protocols

Ultrasound-Assisted Extraction of Pterostilbene from P. marsupium Heartwood

Principle: Ultrasound waves create cavitation in the solvent, enhancing cell wall disruption and improving mass transfer of bioactive compounds from plant matrix to solvent. [2]

Materials:

- Plant material: P. marsupium heartwood powder (80-120 mesh)

- Solvent: Ethanol (95-100%)

- Equipment: Ultrasonic bath (frequency: 35-40 kHz), analytical balance, vacuum filtration unit, rotary evaporator

Procedure:

- Precisely weigh 0.5 g of heartwood powder into an extraction vessel

- Add ethanol at solvent-to-solid ratio of 10:1 (v/w)

- Allow pre-soaking for 20 minutes at room temperature

- Sonicate the mixture for 10 minutes at controlled temperature (40-45°C)

- Filter the extract through Whatman No. 1 filter paper under vacuum

- Concentrate the filtrate using rotary evaporation at 40°C

- Reconstitute in appropriate solvent for analysis or bioactivity testing

Validation: Under these optimized conditions, the experimental yield of pterostilbene was 2.14 mg/g, closely matching the predicted value of 2.07 mg/g, demonstrating model reliability. [2]

Bioassay-Guided Fractionation for Antiproliferative Compounds

Principle: Bioactive compounds are isolated through sequential fractionation guided by antiproliferative activity testing, ultimately leading to identification of active constituents. [9]

Materials:

- Plant material: P. indicus heartwood powder

- Solvents: Ethyl acetate, n-hexane, methanol, chloroform in order of increasing polarity

- Equipment: Silica gel columns (70-230 and 230-400 mesh), Sephadex LH-20, TLC plates

Procedure:

- Macerate heartwood powder repeatedly with ethyl acetate at room temperature until exhausted

- Concentrate combined extracts under reduced pressure at 40°C

- Fractionate crude extract using silica gel column chromatography with gradient elution (n-hexane:EtOAc 1:0 to 0:1, then EtOAc:MeOH 20:1 to 1:1)

- Monitor fractions by TLC and pool similar fractions

- Screen all fractions for antiproliferative activity using MTT assay on TGF-β-induced WPMY-1 cells

- Further purify active fractions using combination of silica column chromatography and Sephadex LH-20

- Isolate and characterize active compounds (angolensin and maackiain) using NMR and MS

- Validate mechanisms of action through network analysis and protein expression studies [9]

Antidiabetic Activity Evaluation Through Enzyme Inhibition Assays

Principle: Alcoholic extracts of Pterocarpus heartwood inhibit key enzymes and pathways involved in diabetic complications, including aldose reductase and advanced glycation end-product formation. [5]

Materials:

- Plant extract: Alcoholic extract of P. marsupium heartwood

- Reagents: DL-glyceraldehyde, NADPH, sorbitol dehydrogenase, sorbitol, bovine serum albumin, glucose, DPPH, Folin-Ciocalteu reagent

- Equipment: UV-VIS spectrophotometer, incubator

Procedure:

Aldose Reductase Inhibition:

- Prepare rat kidney homogenate as enzyme source

- Incubate with extract (25-400 μg/mL) and reaction mixture containing DL-glyceraldehyde and NADPH

- Monitor NADPH oxidation at 340 nm

- Calculate IC₅₀ value (195.88 μg/mL for P. marsupium extract)

Advanced Glycation End-Products (AGEs) Inhibition:

- Incubate bovine serum albumin with glucose in presence of extract (25-400 μg/mL)

- Measure AGE-specific fluorescence (excitation 370 nm, emission 440 nm)

- Calculate IC₅₀ value (55.39 μg/mL for P. marsupium extract)

Antioxidant Activity:

- Total phenolic content: Folin-Ciocalteu method with gallic acid standard

- DPPH scavenging: Monitor absorbance decrease at 517 nm

- Calculate IC₅₀ values for free radical scavenging [5]

Therapeutic Applications and Mechanistic Insights

Antidiabetic Mechanisms

Pterocarpus extracts demonstrate multiple antidiabetic activities through several interconnected mechanisms:

- Polyol Pathway Inhibition: Alcoholic extracts of P. marsupium heartwood inhibit aldose reductase (IC₅₀ = 195.88 μg/mL), the first enzyme in the polyol pathway, thereby preventing sorbitol accumulation (IC₅₀ = 151.00 μg/mL) in tissues, which is implicated in diabetic complications like neuropathy, nephropathy, and retinopathy. [5]

- Advanced Glycation End-Product Inhibition: The extracts significantly inhibit AGE formation (IC₅₀ = 55.39 μg/mL), which contributes to long-term diabetic complications by cross-linking proteins and altering their structure and function. [5]

- Enhanced Glucose Uptake: Heartwood water extracts of P. marsupium increase glucose uptake in C2C12 cell lines, with effects potentiated by insulin, suggesting insulin-sensitizing activity. [8]

- Antioxidant Defense: The rich flavonoid and polyphenol content in Pterocarpus extracts scavenges free radicals and reactive oxygen species, ameliorating oxidative stress associated with diabetes, as demonstrated through DPPH scavenging, superoxide radical quenching, and total antioxidant capacity assays. [5]

Anticancer and Antiproliferative Activities

Pterocarpus species demonstrate promising anticancer potential through several established mechanisms:

- Breast Cancer Inhibition: Heartwood water extract of P. marsupium exhibits antiproliferative activity against MCF-7 breast cancer cells with IC₅₀ of 3.7 mg/mL, inducing apoptosis (78.2% apoptotic cells at 10 mg/mL) through modulation of bile acid synthesis and energy expenditure pathways. [8]

- Prostate Hyperplasia Inhibition: Bioassay-guided fractionation of P. indicus heartwood yielded angolensin and maackiain, which inhibited TGF-β-induced proliferation of WPMY-1 prostate stromal cells through downregulation of PCNA expression and modulation of PI3K/AKT signaling pathway. [9]

- Multi-Cancer Efficacy: Compounds isolated from Pterocarpus species, particularly pterostilbene, demonstrate efficacy against various cancer types including liver cancer (HepG2), breast cancer (MCF-7, 4T1), and glioma (U87) through multiple pathways including cell cycle arrest and apoptosis induction. [4] [8]

Analytical Methods and Quality Control

HPLC Analysis of Pterostilbene

Chromatographic Conditions:

- Column: C18 reverse phase column (250 × 4.6 mm, 5 μm)

- Mobile phase: Water:Acetonitrile (35:65, v/v) in isocratic mode

- Flow rate: 1 mL/min

- Detection: UV at 306 nm

- Injection volume: 20 μL

- Run time: 10 minutes

- Retention time: ~6-7 minutes for pterostilbene [2]

Calibration:

- Prepare standard solutions of pterostilbene (1-5 μg/mL)

- Plot peak area versus concentration

- The method demonstrates good linearity (R = 0.999) with regression equation y = 6.69740x + 0.426 [2]

GC-MS Protocol for Species Differentiation

Sample Preparation:

- Extract heartwood powder with ethanol-water (1:1), ethyl acetate, or benzene-ethanol

- Concentrate extracts under nitrogen stream

GC-MS Conditions:

- Column: Appropriate capillary column

- Temperature program: 50°C (hold 2 min), ramp to 280°C at 5°C/min

- Ionization: EI mode at 70 eV

- Mass range: 50-650 m/z

Chemotaxonomic Discrimination:

- Identify marker compounds: spathulenol and pterostilbene are critical for distinguishing P. santalinus from P. tinctorius

- Apply multivariate analysis (OPLS-DA) for species classification

- Ethanol-water extract provides highest predictive accuracy (100%) [7]

Visual Workflows and Process Diagrams

Bioassay-Guided Fractionation Workflow

Antidiabetic Mechanism Pathways

Extraction Optimization Experimental Design

Conclusion and Research Implications

The optimized extraction protocols and comprehensive bioactivity data presented in these application notes provide researchers with standardized methodologies for obtaining consistent, high-quality extracts from Pterocarpus species. The integration of response surface methodology represents a significant advancement over traditional one-variable-at-a-time optimization, enabling more efficient parameter optimization while understanding interaction effects. The documented therapeutic mechanisms - particularly for antidiabetic and anticancer applications - provide strong scientific validation for traditional uses while identifying potential new applications.

Future research directions should focus on:

- Scale-up considerations for industrial application of optimized extraction protocols

- Clinical validation of observed in vitro bioactivities

- Sustainable sourcing strategies given the endangered status of several Pterocarpus species

- Synergistic effects of complex extract mixtures versus isolated compounds

- Formulation development to enhance bioavailability of active constituents

The continued scientific investigation of Pterocarpus species, guided by these standardized protocols, holds significant promise for developing evidence-based natural products for managing diabetes, cancer, and other oxidative stress-related conditions.

References

- 1. Ultrasonication-assisted optimization of pterostilbene ... [sciencedirect.com]

- 2. Optimization of ultrasound assisted extraction using ... [japsonline.com]

- 3. Yogita - Dahat [sciencedirect.com]

- 4. Method for extracting pterocarpus indicus and application ... [patents.google.com]

- 5. Evaluation of effect of alcoholic extract of heartwood of ... [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence Properties of Pterocarpus Wood Extract [mdpi.com]

- 7. A GC-MS Protocol for Separating Endangered and Non ... [pmc.ncbi.nlm.nih.gov]

- 8. Identification of molecular pathways affected by treatment ... [sciencedirect.com]

- 9. Bioassay-guided isolation of two antiproliferative ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: DART-TOFMS for Chemical Fingerprinting of Pterocarpus Species

Introduction

The Pterocarpus genus encompasses several commercially significant timber species, including the highly valued Pterocarpus santalinus (Red Sandalwood) and the endangered Pterocarpus erinaceus, all protected under CITES Appendix II due to overexploitation from illegal logging and trafficking activities. [1] [2] Traditional wood identification methods relying on morphoanatomical features often fail to discriminate at the species level, particularly for closely related Pterocarpus species with substantially different commercial values and regulatory protections. [1] [3] This technical gap in forensic wood identification has severe consequences for biodiversity conservation, as illicit timber trade remains one of the third largest transnational crimes globally. [4]

Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOFMS) has emerged as a powerful analytical technique that addresses these limitations by providing rapid chemical fingerprinting of wood samples with minimal preparation. [3] [5] This ambient ionization technique enables direct analysis of solid wood materials in open air conditions, capturing comprehensive metabolomic profiles that serve as unique chemical signatures for species identification and geographic origin determination. [4] [3] The integration of DART-TOFMS with multivariate statistical analysis and machine learning algorithms has demonstrated exceptional capability for distinguishing between closely related Pterocarpus species with 95-100% classification accuracy, providing forensic laboratories with a robust tool for combating illegal timber trade. [2] [6] [7]

These application notes present optimized protocols and analytical frameworks for implementing DART-TOFMS-based chemical fingerprinting of Pterocarpus species, specifically designed for researchers, forensic scientists, and regulatory agencies involved in timber authentication and drug development research.

Experimental Design & Methodologies

Sample Preparation Protocols

Proper sample preparation is critical for obtaining reproducible DART-TOFMS spectra. For Pterocarpus species, the following standardized preparation methods have been validated:

Heartwood Sampling: Collect heartwood specimens using a corrosion-resistant borer or cutting tool. Commercial part of Pterocarpus species is the red heartwood rich in santalin and santarubin compounds. [1] Take samples from multiple trees to account for intraspecies variability (recommended n=12-50 per species). [3]

Wood Chip Preparation: Cut triplicate wood chips (≤2 mm thickness) from each specimen. Planarize surfaces using 100-grit sandpaper to remove potential contaminants and expose fresh tissue. [3] Alternative approaches include collecting fine wood powders using a Wiley mill grinder. [8]

Drying Treatments: Condition wood chips using one of three validated methods:

- Air-drying (AD): Ambient temperature for 7-10 days (optimal for metabolite preservation)

- Low-temperature drying (LD): 70°C for 20 days

- High-temperature drying (HD): 120°C for 10 days Studies indicate air-dried wood chips provide optimal chemical fingerprints with minimal degradation. [3]

Solvent Extraction (Optional): For enhanced detection of specific metabolites, extract powdered wood samples (100 mg) with 80% methanol/water (5 mL) via ultrasonication for 20 minutes. Centrifuge at 3900 rpm for 10 min, filter supernatant through 0.22 µm PTFE filters, and analyze extracts. [8]

Instrumentation Parameters

The following optimized DART-TOFMS parameters have been established for Pterocarpus analysis:

Table 1: Optimal DART-TOFMS Parameters for Pterocarpus Chemical Fingerprinting

| Parameter | Recommended Setting | Alternative Options | Purpose |

|---|---|---|---|

| Ionization Mode | Positive | Negative (less effective) | Optimal for Pterocarpus metabolites |

| Gas Heater Temperature | 350°C | 250-400°C | Desorption of wood metabolites |

| Helium Flow Rate | 3.0 L/min | 2.0-3.5 L/min | Ionizing gas stream |

| Desolvation Temperature | 250°C | 200-300°C | Remove solvent interference |

| Mass Range | m/z 100-1000 | m/z 100-500 (basic) | Capture key wood metabolites |

| Orifice 1 Voltage | 10 V | 5-30 V | Ion transmission efficiency |

| Scan Rate | 0.5-1.0 spectrum/sec | - | Data acquisition |

| Analysis Time | 4-10 seconds/sample | - | Complete metabolite desorption |

Data Processing & Analysis Workflow

The workflow for DART-TOFMS data analysis involves multiple steps to transform raw spectral data into actionable classifications:

DART-TOFMS Data Analysis Workflow for Pterocarpus Species Identification

Results & Data Interpretation

Species Discrimination Capabilities

DART-TOFMS has demonstrated exceptional performance in discriminating between closely related Pterocarpus species:

Table 2: Species Discrimination Accuracy of DART-TOFMS for Pterocarpus

| Analytical Approach | Species Compared | Classification Accuracy | Statistical Method |

|---|---|---|---|

| DART-TOFMS alone | 7 Pterocarpus species | 95-100% | Discriminant Analysis of Principal Components [2] [6] |

| DART-FTICR-MS | P. santalinus vs P. tinctorius | 98.7% | OPLS-DA (R2Y=0.936-0.987, Q2=0.857-0.949) [3] |

| DART-TOFMS + Anatomy + Fluorescence | CITES-listed vs non-CITES | >90% | PCA & Comparative Analysis [2] |

| DART-TOFMS + ANN | 5 coniferous species (model validation) | 98.22% | Artificial Neural Network [7] |

| DART-TOFMS + RF | 5 coniferous species (model validation) | 94.22% | Random Forest [7] |

| DART-TOFMS + SVM | 5 coniferous species (model validation) | 92.89% | Support Vector Machine [7] |

The distinct chemical signatures obtained from heartwood samples enable clear separation of species, with Artificial Neural Networks (ANN) demonstrating the highest prediction accuracy for species-level classification. [7] The metabolic differences between species are maintained even when wood samples undergo different processing treatments, though air-dried wood chips provide the most consistent results. [3]

Geographic Origin Determination

DART-TOFMS can successfully determine the geographic provenance of Pterocarpus timber through chemical pattern recognition:

- Analysis of 211 samples from 12 Pterocarpus species across Neotropics, Africa, South Asia, and Southeast Asia achieved 98% accuracy in broad geographical provenance identification. [4]

- The technique detects phytochemical trends that correlate with geographic regions, allowing identification of timber origin without requiring species-level identification first. [4]

- This application is particularly valuable for enforcing regional protection laws and combating false declaration of origin in international timber trade. [4]

Biomarker Identification

While DART-TOFMS provides comprehensive metabolic fingerprints, several marker compounds contribute to species discrimination:

- Isoflavonoids, pterocarpans, and isoflavones are characteristic polyphenolic compounds in Pterocarpus species that generate distinctive mass spectral patterns. [3]

- The heartwood's distinctive red coloration comes from santalin and santarubin compounds, which serve as chemical markers for P. santalinus. [1]

- Specific mass features in the range of m/z 250-450 show the greatest variability between species and can be used as discrimination markers. [3] [7]

Detailed Protocols

Standard Operating Procedure for Pterocarpus Species Identification

Protocol 1: DART-TOFMS Analysis of Pterocarpus Wood Chips

Sample Collection

- Collect heartwood samples using clean, corrosion-resistant tools

- Document collection location, date, and tree characteristics

- Assign unique identification codes to each sample

Sample Preparation

- Cut triplicate wood chips (≤2 mm thickness) from each specimen

- Planarize surfaces with 100-grit sandpaper to remove contaminants

- Air-dry chips for 7-10 days at ambient temperature (20-25°C)

- Store dried chips in sealed containers with desiccant until analysis

Instrument Calibration

- Power on DART-TOFMS system and allow 30-minute stabilization

- Calibrate mass spectrometer using PEG 600 standard before sample analysis

- Verify mass accuracy (within ±0.005 Da) throughout analysis period

- Run system suitability test with reference Pterocarpus sample

Sample Analysis

- Mount wood chips on appropriate holder using clean forceps

- Position sample in DART helium stream for 4-10 seconds

- Acquire spectra in positive ion mode across m/z 100-1000 range

- Analyze each sample in triplicate to ensure reproducibility

- Reanalyze PEG 600 standard after every 10-15 samples for mass drift correction

Data Processing

- Export centroid mass spectra using instrument software

- Perform mass calibration and peak alignment across all samples

- Bin data to one decimal place for multivariate analysis

- Normalize spectra to total ion current to minimize run-to-run variation

Rapid Screening Protocol for Forensic Applications

Protocol 2: High-Throughput Screening of Suspected Illegal Timber

Rapid Sample Preparation

- Obtain small slivers (10 × 2 mm) using razor blade

- No drying required for fresh specimens

- Mount directly on capillary tubes

Accelerated Analysis

- Reduce analysis time to 4 seconds per sample

- Use simplified mass range (m/z 100-500)

- Employ automated sample introduction when available

Real-Time Classification

- Compare spectra against pre-validated reference database

- Utilize trained machine learning model for immediate classification

- Flag samples matching CITES-listed species for confiscation

Confirmatory Analysis

- Perform full analysis on flagged samples following Protocol 1

- Conduct anatomical examination to support chemical findings

- Document chain of custody for legal proceedings

Applications in Research & Industry

The implementation of DART-TOFMS for Pterocarpus chemical fingerprinting spans multiple disciplines:

Forensic Enforcement: Provides scientific evidence for illegal logging cases by accurately identifying CITES-protected species in timber shipments. [2] [4] The U.S. Fish and Wildlife Service routinely uses DART-TOFMS for differentiating between CITES-listed and look-alike timber species. [5]

Pharmaceutical Quality Control: Ensures authenticity of Pterocarpus santalinus in traditional medicine and drug development, where adulteration with inferior species compromises efficacy and safety. [1] The heartwood contains bioactive compounds with traditional medicinal applications for skin treatment, blood purification, and anti-inflammatory activity. [1]

Timber Trade Compliance: Helps importers/exporters comply with the Lacey Act (US) and European Union Timber Regulation (EUTR) by providing verifiable species identification. [4] The method is particularly valuable for distinguishing high-value P. santalinus from less regulated species like P. tinctorius. [3]

Conservation Biology: Supports conservation efforts by monitoring trade of endangered species and identifying population sources of illegal timber. [1] [4] The technique helps combat biodiversity crime and environmental exploitation linked to illegal logging. [1]

Conclusion

DART-TOFMS chemical fingerprinting represents a transformative approach for Pterocarpus species identification, addressing critical challenges in forensic timber analysis, pharmaceutical authentication, and conservation enforcement. The method provides rapid, reproducible, and high-resolution discrimination of closely related species with minimal sample preparation, outperforming traditional anatomical methods and offering advantages over genetic techniques in terms of speed and cost-effectiveness.

The integration of DART-TOFMS with multivariate statistical analysis and machine learning algorithms enables accurate species classification with 95-100% accuracy, while simultaneously determining geographic origin with 98% accuracy for broad regional provenance. [2] [4] These capabilities make the technique particularly valuable for implementing and enforcing international regulations designed to combat illegal logging and protect endangered species.

Future development of comprehensive spectral libraries and standardized protocols will further enhance the utility of DART-TOFMS for Pterocarpus identification. Collaborative efforts between research institutions, regulatory agencies, and industry stakeholders are essential for establishing validated reference databases that support global timber tracking initiatives and promote sustainable trade of these valuable forest resources.

References

- 1. An overview of forensic analysis methods of Pterocarpus Santalinus... [link.springer.com]

- 2. Pterocarpus wood identification by independent and ... [growkudos.com]

- 3. Timber species identification from chemical using direct... fingerprints [degruyterbrill.com]

- 4. Inference of origin of Pterocarpus timber by chemical ... [sciencedirect.com]

- 5. Direct analysis in real-time ( DART ) time-of-flight mass spectrometry... [annforsci.biomedcentral.com]

- 6. Pterocarpus wood identification by independent and ... [bohrium.com]

- 7. Machine Learning-Based Species Classification Methods ... [mdpi.com]

- 8. Wood Species Differentiation: A Comparative Study of ... [mdpi.com]

Comprehensive Application Notes & Protocols for Bioactive Compound Isolation from Pterocarpus marsupium

Introduction and Background

Pterocarpus marsupium Roxb., commonly known as Indian Kino or Vijaysar, is a deciduous tree belonging to the Fabaceae family, renowned in Ayurvedic medicine for its versatile therapeutic properties [1]. Its heartwood, bark, and other parts have been used traditionally to treat various ailments, with anti-diabetic activity being the most prominent [2] [1]. The plant is a rich source of diverse phytoconstituents, including flavonoids, stilbenes, and terpenoids [3] [1]. Among these, compounds like pterostilbene, epicatechin, and various glycosides have been scientifically validated for their pharmacological potential, particularly in managing diabetes and its complications through mechanisms such as PPAR-γ agonism and PTP1B inhibition [4] [5]. These notes provide detailed protocols for the extraction, isolation, and biological evaluation of key bioactive compounds from P. marsupium.

Experiment 1: Extraction and Isolation of Key Phytoconstituents

This protocol outlines a standardized method for extracting and isolating primary bioactive compounds from the bark of P. marsupium, yielding Pterocarposide (PS), Sabioside (SS), and Pterostilbene (PST) [4].

Materials and Equipment

- Plant Material: Dried, powdered bark of Pterocarpus marsupium [4].

- Solvents: Methanol, water, n-hexane, ethyl acetate, chloroform [4] [6].

- Chromatography Materials: Silica gel (60-120 mesh) for column chromatography, TLC plates (Silica gel G) [4].

- Equipment: Rotary evaporator, glass column for chromatography, UV lamp for TLC visualization [4].

Detailed Step-by-Step Protocol

- Pre-Extraction Processing: Wash, shade-dry, and pulverize the bark of P. marsupium into a fine powder. A particle size of 210 μm has been suggested for optimal extraction efficiency [4] [6].

- Primary Extraction (Hot Maceration):

- Charge 100 g of powdered bark into a beaker and soak in 500 mL of methanol (a 1:5 ratio) [4].

- Maintain the mixture at 40-50°C for 48 hours with occasional stirring [4].

- Filter the mixture through Whatman filter paper No. 1. Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain a crude dry extract [4].

- Fractionation:

- Suspend the crude methanolic extract in water.

- Partition this suspension successively with non-polar to semi-polar solvents like n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity [4].

- Isolation via Column Chromatography:

- Pack a glass column with silica gel (60-120 mesh) using n-hexane.

- Load the enriched ethyl acetate fraction onto the column.

- Elute the column with a gradient solvent system, starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate and finally methanol [4].

- Collect eluent fractions (e.g., 100 mL each) and monitor them by Thin Layer Chromatography (TLC).

- Compound Identification from Fractions:

- Pool fractions with similar TLC profiles.

- Pterocarposide (PS) is obtained as a yellow powder, Sabioside (SS) as a creamish powder, and Pterostilbene (PST) as a white powder upon crystallization [4].

Structural Elucidation

The isolated compounds should be structurally characterized using spectroscopic techniques:

- Pterostilbene: Identified via 1H NMR, 13C NMR, and FT-IR [7].

- Pterocarposide and Sabioside: Require comprehensive analysis using IR, 1D NMR (1H, 13C), 2D NMR (COSY), DEPT 135°, and LCMS-MS for confirmation [4].

Table 1: Key Isolated Compounds from P. marsupium and Their Characteristics

| Compound Name | Plant Part | Physical Form | Major Class |

|---|---|---|---|

| Pterostilbene | Bark, Heartwood | White powder [4] | Stilbene |

| Pterocarposide | Bark | Yellow powder [4] | Isoaurone C-glucoside |

| Sabioside | Bark | Creamish powder [4] | - |

| (-)-Epicatechin | Heartwood, Bark | - | Flavonoid |

Experiment 2: Evaluating Anti-diabetic Activity via PPAR-γ Binding and Transactivation

This assay evaluates the potential of isolated compounds to act as insulin sensitizers by activating the PPAR-γ pathway, a established target for Type 2 Diabetes Mellitus (T2DM) therapy [4].

Materials and Equipment

- Test Compounds: Isolated Pterocarposide, Sabioside, and Pterostilbene [4].

- Reagents: PPAR-γ Fluorescent Polarization Kit, PPAR-γ transactivation assay kit [4].

- Equipment: Fluorescence polarization plate reader.

Detailed Step-by-Step Protocol

- PPAR-γ Binding Assay:

- Prepare the test compounds and a reference agonist in a suitable buffer.

- Incubate the compounds with the human PPAR-γ ligand-binding domain and a fluorescently-labeled tracer ligand.

- Measure the fluorescence polarization after an incubation period. A decrease in polarization indicates displacement of the tracer, signifying binding to the receptor [4].

- PPAR-γ Transactivation Assay:

- Culture cells transfected with a PPAR-γ Responsive Element linked to a reporter gene.

- Treat the cells with various concentrations of the test compounds.